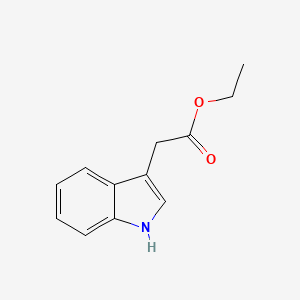

Ethyl 3-indoleacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDBDWIQSIGUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228422 | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-82-5 | |

| Record name | Ethyl 1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-indoleacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl indol-3-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-ACETIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOI4KJ3VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 3-Indoleacetate from Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing Ethyl 3-indoleacetate, a significant precursor and signaling molecule in medicinal chemistry and drug development, starting from indole. This document details two principal pathways: a multi-step synthesis via a gramine intermediate and a direct C3-alkylation approach. Each section includes detailed experimental protocols, summarized quantitative data, and process diagrams to facilitate practical application in a research and development setting.

Multi-step Synthesis via Gramine Intermediate

This classical and widely employed method involves a three-step sequence: the Mannich reaction of indole to form gramine, followed by nucleophilic substitution to yield indole-3-acetonitrile, which is then hydrolyzed and esterified to the final product.

Overall Synthesis Pathway

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Indoleacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for Ethyl 3-indoleacetate. This compound, a derivative of the primary plant auxin Indole-3-acetic acid (IAA), serves as a valuable building block in organic synthesis for the development of pharmaceuticals, agrochemicals, and novel materials.[1] Its biological activity is typically linked to its role as a pro-hormone, releasing IAA upon hydrolysis.

Chemical and Physical Properties

Ethyl 3-indoleacetate is a white to light yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Melting Point | 44-45 °C | [4][5] |

| Boiling Point | 164-166 °C at 1 mm Hg | [4][5] |

| Appearance | White crystalline powder | [1][4] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 16.70 ± 0.30 (Predicted) | [5] |

| CAS Number | 778-82-5 | [3] |

Chemical Reactivity

The reactivity of Ethyl 3-indoleacetate is governed by its two primary functional groups: the indole ring and the ethyl ester. This dual functionality makes it a versatile intermediate in synthetic chemistry.[1]

Hydrolysis

The ethyl ester group can be readily hydrolyzed under both acidic and basic conditions to yield Indole-3-acetic acid (IAA) and ethanol. This reaction is particularly facile in the presence of a base.[1] Studies on various IAA esters have shown that they are easily hydrolyzed in basic solutions, with measurable hydrolysis occurring even at a pH of 9 over a few hours.[6][7][8][9] The rate of hydrolysis is dependent on the pH and the specific ester conjugate.[6][7] For instance, after 6 hours at pH 9.5, Ethyl 3-indoleacetate showed approximately 4.4% hydrolysis.[9] This susceptibility to hydrolysis is a critical consideration during extraction and purification processes where basic conditions might be employed.[6][7]

Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. This allows for the functionalization of various positions on the ring, further expanding its synthetic utility.[1]

Oxidation

The indole moiety of the parent compound, IAA, is known to undergo oxidative degradation. This process is a key mechanism for regulating auxin levels in plants and can be catalyzed by enzymes like horseradish peroxidase (HRP).[10][11] The oxidation can occur through a conventional hydrogen peroxide-dependent pathway or a peroxide-independent mechanism that requires molecular oxygen.[12] The primary oxidation product is often Oxindole-3-acetic acid. While specific studies on the direct oxidation of Ethyl 3-indoleacetate are less common, the indole ring's susceptibility to oxidation suggests that the ester would undergo similar transformations, potentially leading to the corresponding oxindole ethyl ester.

Experimental Protocols

Synthesis of Ethyl 3-indoleacetate

A common method for the synthesis of Ethyl 3-indoleacetate is the Fischer esterification of Indole-3-acetic acid.

Materials:

-

Indole-3-acetic acid (IAA)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Indole-3-acetic acid (e.g., 1.00 g, 5.71 mmol) in absolute ethanol (e.g., 25 mL) in a round-bottom flask equipped with a reflux condenser.[4]

-

Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the solution while stirring.[4]

-

Heat the mixture to reflux and maintain for approximately 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][13]

-

After cooling to room temperature, pour the reaction mixture into ice-water.[13]

-

Extract the aqueous mixture with diethyl ether (e.g., 3 x 100 mL).[13]

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-indoleacetate.[13]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthesis Workflow of Ethyl 3-indoleacetate.

Analytical Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of indole derivatives.[14][15]

Sample Preparation:

-

Extract the sample containing Ethyl 3-indoleacetate with a suitable organic solvent (e.g., ethyl acetate).[16]

-

The extract can be concentrated under reduced pressure.

-

The residue is redissolved in a solvent compatible with the LC mobile phase (e.g., methanol).[16]

LC-MS/MS Conditions (Illustrative):

-

Column: A reverse-phase C18 column is typically used.[17]

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for this class of compounds.[18]

-

MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition would be from the protonated molecular ion [M+H]⁺ of Ethyl 3-indoleacetate (m/z 204.1) to a characteristic fragment ion.

Biological Context: Signaling Pathways

Ethyl 3-indoleacetate is considered a synthetic auxin. Its biological effects are primarily mediated through its in-vivo hydrolysis to Indole-3-acetic acid (IAA), the most common and potent native auxin in plants.[19] IAA regulates a vast array of plant growth and developmental processes.[20][21] The core of the IAA signaling pathway involves the perception of IAA by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This de-represses Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Caption: Simplified Auxin (IAA) Signaling Pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-Indoleacetate | 778-82-5 | TCI AMERICA [tcichemicals.com]

- 3. Ethyl 1H-indole-3-acetate | C12H13NO2 | CID 13067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-indoleacetate | 778-82-5 [chemicalbook.com]

- 5. Ethyl 3-indoleacetate CAS#: 778-82-5 [chemicalbook.com]

- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of indole-3-acetic Acid-amino Acid conjugates by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 20. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

Indole-3-Acetic Acid (IAA): A Comprehensive Technical Guide on its Natural Occurrence and Function in Plants

A Note on Scope: Initial investigations into the natural occurrence of ethyl 3-indoleacetate in plants did not yield substantial evidence of its widespread presence or significant physiological role. The scientific literature, however, extensively documents the pivotal role of its parent compound, Indole-3-Acetic Acid (IAA). This guide will, therefore, focus on IAA as the core subject, providing an in-depth technical overview for researchers, scientists, and drug development professionals.

Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring auxin, a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development.[1][2] From regulating cell division and elongation to orchestrating responses to environmental stimuli, IAA is a key signaling molecule.[2] This guide delves into the natural occurrence of IAA, its biosynthetic pathways, physiological effects, and the methodologies used for its study.

Natural Occurrence and Quantitative Data

IAA is ubiquitously found in plants, with its highest concentrations typically in actively growing regions such as the apical buds and young leaves.[1] Its presence, however, is not limited to plants; various bacteria and fungi, many of which are associated with plants, are also capable of synthesizing IAA.[2][3] The concentration of IAA can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

While specific concentrations of ethyl 3-indoleacetate are not documented in the provided search results, a 2025 study analyzing free Indole-3-Acetic Acid (IAA) in various food commodities found that 63% of the 133 samples tested exceeded the EU maximum residue limit of 0.1 mg kg⁻¹.[4] The study detected IAA in all analyzed food commodities except for malt powders and tomatoes, highlighting its widespread natural occurrence.[4] The research encompassed crops grown under conventional, organic, and strictly controlled conditions and found no significant difference in IAA levels among them.[4]

| Food Commodity | Presence of Free IAA | Notes |

| Various Food Commodities (18 types) | Detected in 16 out of 18 types | 63% of samples exceeded 0.1 mg kg⁻¹ EU MRL.[4] |

| Malt Powders | Not Detected | [4] |

| Tomatoes | Not Detected | [4] |

Biosynthesis of Indole-3-Acetic Acid

Plants have evolved multiple pathways for IAA biosynthesis, providing robustness and flexibility to its production. These pathways can be broadly categorized as tryptophan-dependent and tryptophan-independent.[1][2]

Tryptophan-Dependent Pathways:

Four primary tryptophan-dependent pathways have been identified in plants and microorganisms:[1][3][5]

-

Indole-3-Pyruvic Acid (IPA) Pathway: This is considered the main pathway in many plants.[1] Tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase, followed by the conversion of IPA to indole-3-acetaldehyde by an IPA decarboxylase. Finally, indole-3-acetaldehyde is oxidized to IAA.

-

Indole-3-Acetamide (IAM) Pathway: In this pathway, tryptophan is converted to indole-3-acetamide by a tryptophan-2-monooxygenase. The IAM is then hydrolyzed by an amidase to produce IAA. This pathway is well-documented in plant-associated bacteria.[5]

-

Indole-3-Acetaldoxime (IAOx) Pathway: This pathway is prominent in species like Arabidopsis thaliana. Tryptophan is converted to indole-3-acetaldoxime by cytochrome P450 enzymes.[3][6] IAOx then serves as a key branch point, leading to the formation of indole-3-acetonitrile (IAN) or glucosinolates, with IAN being subsequently converted to IAA by nitrilases.[3][6]

-

Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine by a tryptophan decarboxylase. Tryptamine is then oxidized by an amine oxidase to indole-3-acetaldehyde, which is subsequently converted to IAA.[3]

Tryptophan-Independent Pathway:

Evidence also suggests the existence of a tryptophan-independent pathway for IAA biosynthesis, although the intermediates and enzymes are not as well-characterized as the tryptophan-dependent routes.[1][2]

Physiological Roles and Signaling

IAA functions as a master regulator of plant growth and development, influencing a wide array of physiological processes:[2]

-

Cell Elongation and Division: IAA promotes cell elongation, a fundamental process for stem and root growth, and is also involved in stimulating cell division.[1][2]

-

Apical Dominance: The high concentration of IAA produced in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance.

-

Root Development: IAA is essential for the initiation of both primary and lateral roots.[2]

-

Tropisms: IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).

-

Fruit Development and Senescence: IAA plays a role in fruit development and can delay senescence.

-

Stress Response: IAA signaling has been implicated in tolerance to various stresses, including heavy metal stress. For instance, exogenous application of IAA has been shown to alleviate cadmium stress in Cinnamomum camphora seedlings.[7]

The signaling pathway for IAA involves its perception by specific receptor proteins. At low concentrations, Aux/IAA proteins bind to Auxin Response Factors (ARFs), repressing the transcription of auxin-responsive genes. When IAA is present, it binds to its receptor, leading to the degradation of the Aux/IAA repressor proteins. This allows the ARFs to activate the transcription of genes that drive the various physiological responses.

Experimental Protocols

The accurate quantification of IAA in plant tissues is crucial for understanding its physiological roles. A general workflow for the analysis of IAA involves extraction, purification, and detection.

1. Extraction

-

Objective: To extract IAA from plant tissue while minimizing degradation.

-

Protocol:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue into a fine powder.

-

Extract the powder with a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), at a low temperature (e.g., -20°C or 4°C) for several hours to overnight with constant agitation.

-

Centrifuge the extract to pellet the solid debris.

-

Collect the supernatant for further purification.

-

2. Purification (Solid-Phase Extraction - SPE)

-

Objective: To remove interfering compounds from the crude extract.

-

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with a weak solvent (e.g., 20% methanol) to remove highly polar impurities.

-

Elute the IAA from the cartridge using a stronger solvent, such as 80% methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

3. Quantification (LC-MS/MS)

-

Objective: To separate and quantify IAA with high sensitivity and specificity.

-

Protocol:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol).

-

Inject an aliquot of the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

-

Separate the compounds on a C18 reversed-phase column using a gradient of acidified water and methanol or acetonitrile.

-

Detect and quantify IAA using the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced specificity, by monitoring the transition of the precursor ion to a specific product ion.

-

Use an internal standard, such as ¹³C₆-IAA, added at the beginning of the extraction process to correct for sample losses during preparation and for matrix effects during analysis.

-

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring indole-3-acetic acid in foods: a need for review of the current risk management measures in the EU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site is undergoing maintenance [innovations-report.com]

- 7. Regulatory roles of indole-3-acetic acid in the physiological and biochemical responses of Cinnamomum camphora seedlings under cadmium stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-Indoleacetate as a Precursor to Indole-3-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin in plants, is a molecule of significant interest beyond the botanical realm, demonstrating potential applications in pharmacology and drug development.[1] Its synthesis from readily available precursors is a critical aspect of its study and application. This technical guide provides an in-depth exploration of the synthesis of Indole-3-acetic acid from its ethyl ester precursor, Ethyl 3-indoleacetate. The document outlines a detailed experimental protocol for the conversion, presents quantitative data in a structured format, and delves into a relevant biological signaling pathway of IAA in a mammalian context, making it a valuable resource for researchers in drug development.

Chemical Synthesis: From Ester to Acid

The conversion of Ethyl 3-indoleacetate to Indole-3-acetic acid is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification. This process involves the cleavage of the ester bond by a hydroxide ion, yielding the carboxylate salt of the acid, which is subsequently protonated in an acidic workup to provide the final carboxylic acid product.

A general reaction scheme is as follows:

Indole-3-acetic acid can be synthesized from the reaction of indole with glycolic acid in the presence of a base at 250 °C. [1] Another method involves the Fischer indole synthesis using glutamic acid and phenylhydrazine.[1] Furthermore, various synthetic routes have been developed since its initial synthesis from indole-3-acetonitrile.[1]

Experimental Protocol: Saponification of Ethyl 3-Indoleacetate

This protocol is a generalized procedure based on standard saponification reactions of esters. Researchers should optimize the conditions based on their specific laboratory settings and analytical monitoring.

Materials:

-

Ethyl 3-indoleacetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated or 1M solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper (for solid product)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-indoleacetate in a mixture of ethanol and water.

-

Addition of Base: To the stirred solution, add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction of Impurities: Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material and other non-acidic impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of 2-3. Indole-3-acetic acid will precipitate out of the solution as a solid.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with cold water to remove any remaining salts. Dry the purified Indole-3-acetic acid in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture.

Quantitative Data

The following table summarizes typical quantitative parameters for the saponification of an ester to a carboxylic acid. The exact values may vary depending on the specific experimental conditions.

| Parameter | Value/Range | Notes |

| Molar Ratio (Ester:Base) | 1 : 1.5 - 3 | An excess of base is used to drive the reaction to completion. |

| Solvent System | Ethanol/Water (e.g., 1:1 v/v) | The alcohol helps to solubilize the ester, while water dissolves the base. |

| Reaction Temperature | Reflux (approx. 80-100 °C) | Heating accelerates the rate of hydrolysis. |

| Reaction Time | 2 - 5 hours | Monitor by TLC for the disappearance of the starting material. |

| Acidification pH | 2 - 3 | Ensures complete protonation of the carboxylate salt. |

| Typical Yield | 85 - 95% | Yields can be optimized by careful control of reaction conditions and workup. |

Biological Significance in a Drug Development Context

While renowned as a plant hormone, Indole-3-acetic acid and its derivatives have shown intriguing biological activities in mammalian systems, opening avenues for therapeutic exploration.

IAA in Photodynamic Therapy and Oncology

IAA has been investigated as a photosensitizer in photodynamic therapy (PDT) for conditions like acne vulgaris and actinic keratosis.[2][3] In oncology, the combination of IAA with horseradish peroxidase (HRP) has been shown to generate cytotoxic species, suggesting a potential targeted cancer therapy approach.[4] The proposed mechanism involves the oxidative decarboxylation of IAA to form a reactive species, 3-methylene-2-oxindole, which can induce cell death.[4]

Signaling Pathway: The AKT Pathway

Recent studies have elucidated the protective effect of IAA in human dental pulp stem cells against oxidative stress, mediated through the AKT signaling pathway .[5] The activation of this pathway by IAA leads to the upregulation of downstream targets that mitigate cellular damage.

The proposed signaling cascade is as follows:

Caption: IAA-mediated activation of the AKT signaling pathway.

Experimental Workflow for Biological Activity Assessment

To evaluate the biological effects of synthesized Indole-3-acetic acid, a systematic experimental workflow is essential. This workflow typically involves cell culture, treatment, and various assays to measure specific biological endpoints.

Caption: A generalized workflow for assessing the biological activity of IAA.

Conclusion

The conversion of Ethyl 3-indoleacetate to Indole-3-acetic acid via saponification is a straightforward and efficient synthetic route. The resulting IAA, a molecule with established roles in plant biology, exhibits promising and diverse activities in mammalian systems. The exploration of its signaling pathways, such as the AKT pathway, and its potential therapeutic applications, underscores the importance of continued research into this versatile indole derivative. This guide provides a foundational framework for the synthesis, purification, and biological evaluation of Indole-3-acetic acid, catering to the needs of researchers and professionals in the field of drug development.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid: a potential new photosensitizer for photodynamic therapy of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole 3-acetic acid-photodynamic therapy in the treatment of multiple actinic keratoses: A proof of concept pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-Indoleacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 3-indoleacetate, a significant compound in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural elucidation of Ethyl 3-indoleacetate is corroborated by a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive spectral signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Ethyl 3-indoleacetate. The ¹H NMR spectrum reveals the chemical environment and connectivity of the protons, while the ¹³C NMR spectrum identifies the different carbon atoms in the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-Indoleacetate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.10 | br s | 1H | - | N-H (Indole) |

| ~7.65 | d | 1H | ~7.9 | Ar-H |

| ~7.35 | d | 1H | ~8.1 | Ar-H |

| ~7.20 | t | 1H | ~7.6 | Ar-H |

| ~7.12 | t | 1H | ~7.5 | Ar-H |

| ~7.05 | s | 1H | - | Ar-H (C2-H) |

| 4.15 | q | 2H | 7.1 | -O-CH₂-CH₃ |

| 3.68 | s | 2H | - | -CH₂-COO- |

| 1.25 | t | 3H | 7.1 | -O-CH₂-CH₃ |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and br s (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-Indoleacetate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O |

| 136.2 | C-7a |

| 127.5 | C-3a |

| 123.5 | C-2 |

| 122.1 | C-5 |

| 119.7 | C-6 |

| 118.8 | C-4 |

| 111.2 | C-7 |

| 108.2 | C-3 |

| 60.8 | -O-CH₂- |

| 31.5 | -CH₂-COO- |

| 14.3 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 3-indoleacetate highlights the presence of its key functional groups. The characteristic absorption bands are indicative of the N-H bond of the indole ring, the C=O bond of the ester, and the aromatic C-H and C=C bonds.

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 3-Indoleacetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong | N-H Stretch (Indole) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1620, ~1460 | Medium | C=C Stretch (Aromatic Ring) |

| ~1200, ~1030 | Strong | C-O Stretch (Ester) |

| ~740 | Strong | C-H Bend (Ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Ethyl 3-indoleacetate. The electron ionization (EI) mass spectrum typically shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for Ethyl 3-Indoleacetate

| m/z | Relative Intensity | Proposed Fragment Ion |

| 203 | Moderate | [M]⁺ (Molecular Ion) |

| 130 | High | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical) |

| 103 | Low | [C₈H₇]⁺ (Indole ring fragment) |

| 77 | Low | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Ethyl 3-indoleacetate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of Ethyl 3-indoleacetate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum and identify the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of Ethyl 3-indoleacetate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of Ethyl 3-indoleacetate into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Processing : Detect the ions and generate a mass spectrum. Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Ethyl 3-indoleacetate.

An In-depth Technical Guide to the Discovery and History of Ethyl 3-Indoleacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to Ethyl 3-indoleacetate. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Introduction and Historical Context

Ethyl 3-indoleacetate, an ethyl ester of the pivotal plant hormone Indole-3-acetic acid (IAA), has a history deeply intertwined with the discovery and study of auxins. Its significance arises primarily from its role as a key intermediate in the chemical synthesis of IAA and as a versatile building block in organic synthesis for the development of pharmaceuticals and agrochemicals.[1][2] The exploration of indole compounds and their derivatives was significantly spurred by the groundbreaking work of Emil Fischer and Friedrich Jourdan in 1883 on the Fischer indole synthesis, a versatile method for creating the indole ring structure.[3][4][5]

The early 20th century witnessed a burgeoning interest in plant growth substances, leading to the identification of IAA as the primary natural auxin.[6] This discovery created a demand for synthetic routes to IAA for research and agricultural applications. While a specific date for the first synthesis of Ethyl 3-indoleacetate is not prominently documented, its preparation is a logical and early step in the chemical manipulation of IAA. The work of chemists like Robert Pokorny in 1941, who published on the synthesis of various phenoxyacetic acids with auxin-like activity, highlights the active research environment in which synthetic plant growth regulators and their precursors, such as Ethyl 3-indoleacetate, were being explored.[6][7]

Ethyl 3-indoleacetate's utility extends beyond being a simple precursor. The indole moiety is a privileged structure in medicinal chemistry, and the ethyl ester functionality of Ethyl 3-indoleacetate allows for a wide range of chemical modifications, including hydrolysis, amidation, and reduction, making it a valuable starting material for the synthesis of complex bioactive molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-indoleacetate is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃NO₂ | [8] |

| Molecular Weight | 203.24 g/mol | [8] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 44-46 °C | [9] |

| Boiling Point | 164-166 °C at 1 mmHg | [9] |

| Solubility | Soluble in ethanol, ether, and acetone; insoluble in water. | [6] |

| CAS Number | 778-82-5 | [8] |

Key Experimental Protocols

This section details established methods for the synthesis of Ethyl 3-indoleacetate.

The Fischer indole synthesis is a classic and versatile method for preparing indoles and their derivatives.[3][4][5] A general procedure adaptable for the synthesis of Ethyl 3-indoleacetate is as follows:

Materials:

-

Phenylhydrazine

-

Ethyl levulinate (ethyl 4-oxopentanoate)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., polyphosphoric acid)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine and a molar equivalent of ethyl levulinate in absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Ethyl 3-indoleacetate.

-

The crude product can be purified by vacuum distillation or column chromatography.

A straightforward method for the synthesis of Ethyl 3-indoleacetate is the direct esterification of Indole-3-acetic acid.[10]

Materials:

-

Indole-3-acetic acid (IAA)

-

Absolute ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Dissolve Indole-3-acetic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

-

After cooling, pour the reaction mixture into a large volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Ethyl 3-indoleacetate.

-

Further purification can be achieved by recrystallization or column chromatography.

This method provides a direct route to Ethyl 3-indoleacetate from indole.[11][12]

Materials:

-

Indole

-

Ethyl diazoacetate

-

A suitable catalyst (e.g., a rhodium(II) complex)

-

An inert solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve indole in the chosen solvent.

-

Add the catalyst to the solution.

-

Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly below).

-

Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography to yield Ethyl 3-indoleacetate.

Analytical Methodologies

The analysis of Ethyl 3-indoleacetate has evolved with analytical technology.

-

Thin-Layer Chromatography (TLC): Historically and currently, TLC is a rapid and convenient method for monitoring the progress of synthesis reactions and for preliminary purity assessment.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like Ethyl 3-indoleacetate.[9][14] Derivatization is often not necessary for the ethyl ester, making analysis straightforward.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and quantification of Ethyl 3-indoleacetate, often in the context of analyzing reaction mixtures or biological samples.

Biological Role and Applications

The primary biological significance of Ethyl 3-indoleacetate is its role as a synthetic precursor to Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants.[6] Exogenously applied Ethyl 3-indoleacetate can be hydrolyzed in plant tissues to release free IAA, thereby exerting auxin-like effects on plant growth and development, such as promoting cell elongation and root initiation.[15][16] The ester form may facilitate uptake and transport within the plant before being converted to the active hormone.[15]

Beyond its role in plant physiology, Ethyl 3-indoleacetate is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The indole scaffold is present in many natural products and synthetic drugs.[2]

Visualizations

Caption: Major synthetic routes to Ethyl 3-indoleacetate.

Caption: In vivo conversion of Ethyl 3-indoleacetate to IAA and the core auxin signaling pathway.

Caption: A general experimental workflow for the synthesis and purification of Ethyl 3-indoleacetate.

References

- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]

- 8. Ethyl 1H-indole-3-acetate | C12H13NO2 | CID 13067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Myo-Inositol Esters of Indole-3-acetic Acid as Seed Auxin Precursors of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Microbial Metabolism of Ethyl 3-Indoleacetate: A Derivative of the Central Signaling Molecule Indole-3-Acetic Acid

For Immediate Release

This technical guide provides an in-depth exploration of the role of ethyl 3-indoleacetate and its parent compound, indole-3-acetic acid (IAA), in microbial metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling and metabolic networks governed by this class of molecules. While direct research on ethyl 3-indoleacetate in microbial systems is limited, its metabolic fate is intrinsically linked to the well-documented pathways of IAA, a pivotal molecule in microbial physiology and plant-microbe interactions.

Introduction: The Centrality of Indole-3-Acetic Acid (IAA) in Microbial Worlds

Indole-3-acetic acid (IAA) is a ubiquitous signaling molecule, most famously known as the primary auxin in plants, where it regulates a vast array of developmental processes.[1][2] However, the ability to synthesize and degrade IAA is also widespread among bacteria and fungi that interact with plants, ranging from pathogens to beneficial symbionts.[1][3][4] In the microbial realm, IAA is not just a tool for manipulating host plants; it also acts as a signaling molecule that can directly affect microbial physiology.[3][4] This guide will delve into the known microbial biosynthesis and degradation pathways of IAA, its physiological effects on microorganisms, and extrapolate the likely role of its ethyl ester, ethyl 3-indoleacetate.

Microbial Biosynthesis of Indole-3-Acetic Acid (IAA)

Microorganisms have evolved multiple pathways to synthesize IAA, which can be broadly categorized into tryptophan-dependent and tryptophan-independent pathways.[1] The tryptophan-dependent pathways are more common and extensively studied.

Tryptophan-Dependent Pathways

There are at least five identified tryptophan-dependent pathways for IAA biosynthesis in microbes, named after their key intermediates:

-

Indole-3-Pyruvic Acid (IPA) Pathway: This is one of the most common pathways in bacteria.[1][5] Tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase, then to indole-3-acetaldehyde by a decarboxylase, and finally to IAA by an aldehyde dehydrogenase.[1]

-

Indole-3-Acetamide (IAM) Pathway: In this pathway, tryptophan is converted to indole-3-acetamide by tryptophan monooxygenase, which is then hydrolyzed to IAA by an IAM hydrolase.[1][5] This pathway is found in both phytopathogenic and plant-beneficial bacteria.

-

Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to indole-3-acetaldehyde and subsequently to IAA.[6]

-

Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetonitrile, which is then hydrolyzed to IAA. This pathway is utilized by some bacteria and fungi.[6]

-

Tryptophan Side-Chain Oxidase (TSO) Pathway: This pathway involves the direct conversion of tryptophan to indole-3-acetaldehyde by a side-chain oxidase, which is then oxidized to IAA. It has been reported in some Pseudomonas species.[1]

The Role of Ethyl 3-Indoleacetate

Direct microbial synthesis of ethyl 3-indoleacetate has not been extensively documented. It is more likely that this compound is encountered by microbes as a synthetic analog of IAA or as a derivative from environmental sources. In the context of microbial metabolism, ethyl 3-indoleacetate would most plausibly be processed through enzymatic hydrolysis to yield indole-3-acetic acid (IAA) and ethanol. This hydrolysis would likely be catalyzed by non-specific esterases present in a wide range of microorganisms.

Once hydrolyzed to IAA, the molecule would then enter the well-established IAA metabolic and signaling networks. Therefore, the biological role of ethyl 3-indoleacetate in microbial systems is likely indirect, serving as a pro-drug or precursor to the active molecule, IAA.

Microbial Degradation of Indole-3-Acetic Acid (IAA)

Many soil and plant-associated microbes have the ability to degrade IAA, using it as a source of carbon and energy.[7] This process is crucial for maintaining hormonal balance in the plant rhizosphere. The primary characterized pathway for aerobic degradation of IAA involves a set of genes often referred to as the iac cluster.

The degradation of IAA typically proceeds through intermediates such as 2-oxindole-3-acetic acid or catechol, which is then further metabolized via ring cleavage. For instance, in Paraburkholderia phytofirmans PsJN, IAA degradation proceeds through catechol, which is then subject to ortho-ring cleavage.[8] Some strains of Acinetobacter can consume IAA completely within 12 hours when it is provided as the sole carbon source.

Physiological Effects of IAA on Microbes

Beyond its role in plant-microbe interactions, IAA has direct physiological effects on microorganisms.

-

Stress Tolerance: In Escherichia coli and Bradyrhizobium japonicum, treatment with IAA has been shown to increase tolerance to various stresses, including heat, cold, osmotic, and oxidative stress.[9][10] This is often accompanied by an increase in the production of protective molecules like exopolysaccharides (EPS) and chaperones.[9][10]

-

Gene Expression: IAA can significantly alter gene expression in bacteria. In E. coli, it has been shown to regulate genes involved in the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. In B. japonicum, approximately 15% of the genome showed differential expression after IAA treatment.[10]

-

Biofilm Formation: IAA can stimulate biofilm formation in some bacteria, which is a key aspect of colonization and persistence in various environments.[9][10]

-

Signaling Molecule: There is growing evidence that IAA can act as a signaling molecule in bacterial communication, potentially influencing quorum sensing circuits.[3][11]

Quantitative Data on IAA Metabolism

The production and degradation rates of IAA by microbes can vary significantly depending on the species, strain, and environmental conditions.

| Microorganism | IAA Production (µg/mL) | Conditions | Reference |

| Enterobacter sp. | > 100 | L-tryptophan supplemented medium | --INVALID-LINK-- |

| Astraeus odoratus | 54.56 ± 2.21 | L-tryptophan supplemented medium, 30 days | --INVALID-LINK-- |

| Pisolithus orientalis | 42.27 ± 3.18 | L-tryptophan supplemented medium, 30 days | --INVALID-LINK-- |

| Microorganism | IAA Degradation Rate | Conditions | Reference |

| Acinetobacter sp. | Complete consumption within 12 hours | M9 minimal medium with IAA as sole carbon source | --INVALID-LINK-- |

| Paraburkholderia phytofirmans PsJN | µmax = 0.12 ± 0.01 h⁻¹ (5 mM IAA) | Minimal medium with IAA as sole carbon source | --INVALID-LINK-- |

Experimental Protocols

Quantification of IAA using the Salkowski Method

This colorimetric assay is a widely used method for the detection and quantification of IAA.

-

Culture Preparation: Grow the microbial strain in a suitable broth medium supplemented with L-tryptophan (e.g., 0.1%). Incubate under appropriate conditions (e.g., 30°C with shaking for 72 hours).[12]

-

Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.[12]

-

Salkowski Reagent: Prepare the Salkowski reagent (e.g., 0.5 M FeCl₃ in 35% perchloric acid).

-

Reaction: Mix the supernatant with the Salkowski reagent (e.g., in a 1:4 ratio of supernatant to reagent).[13]

-

Incubation: Incubate the mixture in the dark for 30 minutes to allow for color development (a pink to red color indicates the presence of indoles).[13]

-

Measurement: Measure the absorbance at 530-535 nm using a spectrophotometer.[12][13]

-

Quantification: Determine the concentration of IAA by comparing the absorbance to a standard curve prepared with known concentrations of IAA.[12]

Extraction and LC-MS/MS Analysis of IAA

For more precise and accurate quantification, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

-

Extraction:

-

Acidify the cell-free supernatant to a pH of 2.5-3.0 with HCl.[12]

-

Extract the IAA from the acidified supernatant using an equal volume of ethyl acetate. Shake vigorously.[6][12]

-

Collect the ethyl acetate phase, which contains the IAA.

-

Evaporate the ethyl acetate to dryness under vacuum.[6]

-

Resuspend the dried extract in a suitable solvent, such as methanol, for analysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the resuspended sample into an LC-MS/MS system.

-

Separate the compounds using a suitable C18 column.

-

Detect and quantify IAA based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Conclusion and Future Directions

Ethyl 3-indoleacetate is a molecule whose significance in microbial metabolism is likely realized through its conversion to indole-3-acetic acid. As such, the extensive body of research on IAA provides a solid framework for understanding the potential roles and metabolic fate of its ethyl ester. IAA stands as a critical signaling molecule that not only mediates complex interactions between microbes and their plant hosts but also plays a direct role in regulating microbial physiology, including stress responses and community behaviors.

Future research should aim to directly investigate the microbial metabolism of ethyl 3-indoleacetate to confirm the hypothesized hydrolysis to IAA and to explore the possibility of other, as-yet-undiscovered metabolic pathways. Understanding the substrate specificity of the esterases involved would be a key step in this process. Furthermore, exploring the prevalence of ethyl 3-indoleacetate in natural environments could shed light on its ecological relevance. For drug development professionals, the potential for ethyl 3-indoleacetate to act as a targeted pro-drug, delivering the bioactive IAA to specific microbial niches, warrants further investigation.

References

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid in microbial and microorganism-plant signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Indole-3-acetic acid improves Escherichia coli's defences to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Indole-3-Acetic Acid on the Transcriptional Activities and Stress Tolerance of Bradyrhizobium japonicum | PLOS One [journals.plos.org]

- 11. Bacterial Biosynthesis of Indole-3-Acetic Acid: Signal Bacterial Biosynthesis of Indole-3-Acetic Acid: Signal Messenger Service | TERI [teriin.org]

- 12. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Structural Landscape of Ethyl 3-Indoleacetate: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-indoleacetate, an ester derivative of the prominent plant hormone indole-3-acetic acid (IAA), is a molecule of significant interest in various scientific domains, including medicinal chemistry and drug development. Its structural characteristics, conformational flexibility, and electronic properties are pivotal to its biological activity and potential therapeutic applications. Theoretical and computational studies provide a powerful lens through which to explore these molecular features at a granular level, offering insights that complement experimental investigations. This technical guide delves into the theoretical examination of the Ethyl 3-indoleacetate structure, summarizing key computational methodologies and presenting structural data derived from analogous compounds in the absence of direct theoretical studies on the title molecule.

Molecular Structure and Properties

Ethyl 3-indoleacetate (C12H13NO2) is composed of an indole ring system linked to an ethyl acetate group at the C3 position.[1][2] The indole moiety, a bicyclic aromatic heterocycle, is a common scaffold in numerous biologically active compounds. The ethyl ester group introduces additional conformational flexibility and influences the molecule's polarity and reactivity.[3]

Table 1: General Molecular Properties of Ethyl 3-Indoleacetate

| Property | Value | Reference |

| Molecular Formula | C12H13NO2 | [1][2] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | ethyl 2-(1H-indol-3-yl)acetate | [1] |

| CAS Number | 778-82-5 | [2] |

Theoretical Methodologies for Structural Analysis

The theoretical investigation of molecular structures like Ethyl 3-indoleacetate primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and reliable method.[4] DFT calculations can predict a molecule's geometry, electronic structure, and vibrational frequencies with high accuracy.[4]

Key Computational Experiments

A typical theoretical workflow for analyzing the structure of Ethyl 3-indoleacetate would involve the following key experiments:

-

Conformational Analysis: This initial step aims to identify the most stable three-dimensional arrangement of the atoms in the molecule (i.e., the global minimum on the potential energy surface). This is crucial as the conformation of a molecule often dictates its biological activity. Due to the rotatable bonds in the ethyl acetate side chain, Ethyl 3-indoleacetate can exist in multiple conformations. A systematic conformational search can be performed using molecular mechanics methods, followed by geometry optimization of the low-energy conformers using DFT.[5]

-

Geometry Optimization: Once potential conformers are identified, their geometries are optimized to find the lowest energy structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule. A popular and effective DFT functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[4]

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

The following diagram illustrates a logical workflow for the theoretical study of Ethyl 3-indoleacetate's structure.

Predicted Structural Parameters

Table 2: Predicted Geometrical Parameters for the Stable Conformer of Ethyl 3-indoleacetate (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Indole Ring | ||

| Bond Length | C2-C3 | ~1.38 Å |

| N1-C2 | ~1.37 Å | |

| C8-N1 | ~1.39 Å | |

| Bond Angle | C2-N1-C8 | ~108° |

| N1-C2-C3 | ~110° | |

| Side Chain | ||

| Bond Length | C3-C10 | ~1.51 Å |

| C10-C11 | ~1.52 Å | |

| C11=O12 | ~1.21 Å | |

| C11-O13 | ~1.35 Å | |

| O13-C14 | ~1.45 Å | |

| Bond Angle | C3-C10-C11 | ~112° |

| C10-C11=O12 | ~125° | |

| C10-C11-O13 | ~110° | |

| Dihedral Angle | C2-C3-C10-C11 | Varies with conformation |

Note: These values are illustrative and are based on theoretical calculations of structurally related molecules. The actual values for Ethyl 3-indoleacetate may vary.

Conformational Preferences

The conformational landscape of Ethyl 3-indoleacetate is expected to be influenced by the rotation around the C3-C10 and C10-C11 single bonds. Studies on the related molecule, 3-indoleacetamide, have shown a remarkable conformational rigidity, with a single stable conformer being identified.[5] This rigidity was attributed to intramolecular hydrogen bonding. In the case of Ethyl 3-indoleacetate, while lacking the amide proton for a similar hydrogen bond, the orientation of the ethyl ester group relative to the indole ring will be a key determinant of its conformational preference. The lowest energy conformer is likely to be one that minimizes steric hindrance between the side chain and the indole ring.

Potential Signaling Pathway Interactions

The structural and electronic features of Ethyl 3-indoleacetate, elucidated through theoretical studies, are critical for understanding its potential interactions with biological targets. As an analog of the auxin IAA, it is plausible that Ethyl 3-indoleacetate could interact with auxin signaling pathway components. The following diagram illustrates a hypothetical signaling pathway where a molecule like Ethyl 3-indoleacetate might act as a ligand.

Theoretical studies can play a crucial role in predicting the binding affinity of Ethyl 3-indoleacetate to such receptors through molecular docking simulations, which rely on the accurate determination of the ligand's and receptor's three-dimensional structures.

Conclusion

Theoretical studies, particularly those employing DFT, provide an indispensable framework for understanding the structural and electronic properties of Ethyl 3-indoleacetate. While direct computational data for this specific molecule is sparse, a robust methodological framework exists, and valuable insights can be gleaned from studies on analogous compounds. The detailed structural information obtained from these theoretical approaches is fundamental for rational drug design and for elucidating the molecular mechanisms underlying the biological activity of this and related indole derivatives. Future computational investigations focused specifically on Ethyl 3-indoleacetate are warranted to further refine our understanding of its conformational landscape and interaction profiles.

References

- 1. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family [mdpi.com]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 3-Indoleacetate in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-indoleacetate is an ester derivative of the primary plant hormone auxin, indole-3-acetic acid (IAA). In plant tissue culture, the precise control of phytohormone concentrations is critical for directing cellular development, including callus induction, shoot regeneration, and root formation. Due to the inherent instability of IAA in culture media when exposed to light and heat, its esterified forms, such as ethyl 3-indoleacetate, are explored as more stable, slow-release sources of active auxin. This document provides detailed protocols and application notes for the utilization of ethyl 3-indoleacetate in plant tissue culture, drawing upon established principles of auxin physiology and tissue culture methodologies. While direct comparative data for ethyl 3-indoleacetate is limited, the provided protocols for other auxins offer a robust framework for empirical optimization.

Principle of Action

Ethyl 3-indoleacetate is presumed to be biologically inactive in its ester form. Upon introduction into plant tissue culture media and subsequent uptake by plant cells, it is hypothesized to be hydrolyzed by endogenous esterases. This enzymatic cleavage releases free indole-3-acetic acid (IAA), the biologically active auxin, at a sustained rate. This slow-release mechanism can potentially provide a more stable and prolonged auxin signal to the cultured tissues, which may be advantageous for certain developmental processes compared to the direct application of free IAA.

Data Presentation: Comparative Effects of Auxins on Callus Induction and Shoot Regeneration

The following tables summarize the effects of commonly used auxins—indole-3-acetic acid (IAA), α-naphthaleneacetic acid (NAA), and 2,4-dichlorophenoxyacetic acid (2,4-D)—on callus induction and shoot regeneration in model plant systems. This data serves as a reference for designing experiments with ethyl 3-indoleacetate, for which specific quantitative data is not widely available.

Table 1: Effect of Different Auxins on Callus Induction in Tobacco (Nicotiana tabacum) Leaf Explants

| Auxin Type | Concentration (mg/L) | Cytokinin (BAP, mg/L) | Callus Induction Frequency (%) | Callus Morphology | Reference |

| NAA | 1.0 | 0.2 | High | Friable, light green | [1] |

| NAA | 2.0 | 0.2 | High | Friable, light green | [1] |

| NAA | 3.0 | 0.2 | High | Friable, light green | [1] |

| 2,4-D | 0.5 | 0.25 | High | Compact, nodular | [2] |

| 2,4-D | 2.0 | 1.0 | High | Compact, nodular | [2] |

| IAA | 3.0 | 2.0 | High | Friable, light yellow | [3] |

BAP: 6-Benzylaminopurine

Table 2: Effect of Auxin and Cytokinin Combinations on Shoot Regeneration from Callus in Tobacco (Nicotiana tabacum)

| Auxin (NAA, mg/L) | Cytokinin (BAP, mg/L) | Mean Number of Shoots per Explant | Reference |

| 0.1 | 1.0 | 3.8 | [4] |

| 1.0 | 1.0 | 5.2 | [4] |

| 0.2 | 2.0 | High | [1] |

BAP: 6-Benzylaminopurine

Table 3: Effect of Different Auxins on Somatic Embryogenesis in Carrot (Daucus carota)

| Auxin Type | Concentration (µM) | Response | Reference |

| 2,4-D | 4.52 | High callus proliferation and embryogenic callus induction | [5] |

| 2,4-D | 9.04 | Formation of globular-shaped embryos | [6] |

| IAA | 5.0 | Increased callus chlorophyll content | [6] |

Experimental Protocols

Protocol 1: Preparation of Ethyl 3-Indoleacetate Stock Solution

Materials:

-

Ethyl 3-indoleacetate powder

-

Ethanol (95-100%) or Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

-

Sterile volumetric flask (e.g., 100 mL)

-

Sterile magnetic stirrer and stir bar

-

Sterile filter sterilization unit (0.22 µm pore size)

-

Sterile storage bottles (amber or wrapped in foil)

Procedure:

-

Weighing: Accurately weigh the desired amount of ethyl 3-indoleacetate powder to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). For 100 mL of a 1 mg/mL stock solution, weigh 100 mg of the powder.

-

Dissolving: In a sterile volumetric flask, add a small volume of a suitable solvent (e.g., 2-5 mL of 95% ethanol or DMSO) to the weighed powder. Ethyl 3-indoleacetate is sparingly soluble in water but readily soluble in organic solvents.

-

Solubilization: Gently swirl or use a sterile magnetic stirrer to completely dissolve the powder.

-

Dilution: Once the powder is fully dissolved, slowly add sterile distilled water to the flask while stirring to reach the final desired volume (e.g., 100 mL).

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle.

-

Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for up to a month.

Protocol 2: Model Protocol for Callus Induction using Ethyl 3-Indoleacetate

Objective: To determine the optimal concentration of ethyl 3-indoleacetate for callus induction from leaf explants of a model plant (e.g., Tobacco, Nicotiana tabacum).

Materials:

-

Young, healthy leaves from in vitro-grown sterile plantlets

-

Murashige and Skoog (MS) basal medium including vitamins

-

Sucrose

-

Plant agar or other gelling agent

-

Ethyl 3-indoleacetate stock solution (1 mg/mL)

-

Cytokinin stock solution (e.g., 6-Benzylaminopurine (BAP), 1 mg/mL)

-

Sterile petri dishes

-

Sterile forceps and scalpels

-

pH meter

-

Autoclave

-

Laminar flow hood

Procedure:

-

Media Preparation:

-

Prepare MS basal medium according to the manufacturer's instructions.

-

Add sucrose to a final concentration of 30 g/L.

-

Add a fixed concentration of a cytokinin (e.g., 0.2 mg/L BAP).

-

Divide the medium into aliquots for different treatments.

-

Add varying concentrations of ethyl 3-indoleacetate to each aliquot (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). Include a control with no auxin and a control with a standard auxin like IAA or NAA at an optimal concentration.

-

Adjust the pH of the media to 5.7-5.8.

-

Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.

-

Autoclave the media at 121°C for 15-20 minutes.

-

Pour the sterile media into petri dishes in a laminar flow hood.

-

-

Explant Preparation:

-

Under sterile conditions, excise young leaves from the source plant.

-

Cut the leaves into small segments (e.g., 1 cm x 1 cm).

-

-

Inoculation:

-

Place the leaf explants onto the surface of the prepared culture media, ensuring good contact.

-

-

Incubation:

-

Seal the petri dishes with parafilm.

-

Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

-

-

Data Collection and Analysis:

-

After 4-6 weeks, record the percentage of explants forming callus.

-

Measure the fresh weight and/or diameter of the callus.

-

Describe the morphology of the callus (e.g., color, texture).

-

Statistically analyze the data to determine the optimal concentration of ethyl 3-indoleacetate for callus induction.

-

Protocol 3: Model Protocol for Shoot Regeneration from Callus

Objective: To induce shoot formation from callus previously initiated with ethyl 3-indoleacetate.

Materials:

-

Well-developed callus from Protocol 2

-

MS basal medium

-

Sucrose

-

Plant agar

-

Ethyl 3-indoleacetate stock solution (1 mg/mL)

-

Cytokinin stock solution (e.g., BAP, 1 mg/mL)

-

Sterile culture vessels (e.g., jars or Magenta boxes)

Procedure:

-

Media Preparation:

-

Prepare MS medium as described in Protocol 2.

-

For shoot regeneration, a higher cytokinin-to-auxin ratio is generally required. Prepare media with a higher concentration of cytokinin (e.g., 1.0-2.0 mg/L BAP) and a lower concentration of ethyl 3-indoleacetate (e.g., 0.1-0.5 mg/L).

-

Adjust pH, add gelling agent, autoclave, and dispense into sterile culture vessels.

-

-

Subculture:

-

Under sterile conditions, transfer pieces of healthy callus (approximately 0.5-1.0 cm in diameter) to the shoot regeneration medium.

-

-

Incubation:

-

Incubate the cultures under the same conditions as for callus induction.

-

-

Data Collection and Analysis:

-

After 4-8 weeks, record the percentage of callus explants regenerating shoots.

-

Count the number of shoots per callus explant.

-

Measure the length of the regenerated shoots.

-

Statistically analyze the data to determine the optimal hormone combination for shoot regeneration.

-

Visualizations

Caption: Canonical auxin signaling pathway.

Caption: Experimental workflow for testing Ethyl 3-Indoleacetate.

Discussion and Troubleshooting

-

Concentration Optimization: The optimal concentration of ethyl 3-indoleacetate will be species- and even genotype-dependent. A wide range of concentrations should be tested initially to determine the optimal window for the desired response.

-